JOE azide, 5-isomer
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Overview
Description
JOE azide, 5-isomer is a fluorescent dye with the molecular formula C26H20N4Cl2O8 and a molecular weight of 587.37 g/mol . It emits light in the yellow region of the spectrum and is often used in quantitative polymerase chain reaction (qPCR) and oligonucleotide labeling through click chemistry . This compound is an azide derivative of JOE, specifically the pure 5-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a nucleophilic substitution reaction where an azide ion replaces a suitable leaving group on the JOE molecule . The reaction typically requires an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the fluorescent dye .
Industrial Production Methods
Industrial production of JOE azide, 5-isomer follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
JOE azide, 5-isomer primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition, which forms stable triazole linkages . This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst and can be performed in various solvents, including water, DMF, and DMSO . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major product of the azide-alkyne cycloaddition reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of the JOE dye, making it useful for various labeling and detection applications .
Scientific Research Applications
JOE azide, 5-isomer has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of JOE azide, 5-isomer involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, a process that is facilitated by a copper(I) catalyst . This reaction is highly specific and efficient, allowing for the precise labeling of target molecules .
Comparison with Similar Compounds
Similar Compounds
TAMRA phosphoramidite, 5-isomer: Used for the synthesis of 5’-labeled oligonucleotides and shares similar applications in nucleic acid labeling.
Perylene azide: A bright and photostable fluorescent label with green fluorescence, used in similar bioconjugation applications.
Uniqueness
JOE azide, 5-isomer is unique due to its specific emission in the yellow region of the spectrum and its high efficiency in click chemistry reactions . Its relatively lower hydrophobicity compared to HEX dye makes it more suitable for certain aqueous applications .
Properties
Molecular Formula |
C26H20Cl2N4O8 |
---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C26H20Cl2N4O8/c1-37-16-9-14-22(18(27)20(16)33)39-23-15(10-17(38-2)21(34)19(23)28)26(14)13-5-4-11(8-12(13)25(36)40-26)24(35)30-6-3-7-31-32-29/h4-5,8-10,33-34H,3,6-7H2,1-2H3,(H,30,35) |
InChI Key |
HEOCCOHXKKBACD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O3)C5=CC(=C(C(=C5O2)Cl)O)OC)Cl)O |
Origin of Product |
United States |
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